molecular formula C8H3ClN2S B1592160 2-Chlorobenzothiazole-6-carbonitrile CAS No. 80945-83-1

2-Chlorobenzothiazole-6-carbonitrile

Cat. No.: B1592160
CAS No.: 80945-83-1
M. Wt: 194.64 g/mol
InChI Key: DHBTVASVKVLZBJ-UHFFFAOYSA-N
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Description

2-Chlorobenzothiazole-6-carbonitrile is a chemical compound with the molecular formula C8H3ClN2S It is a derivative of benzothiazole, characterized by the presence of a chlorine atom at the second position and a nitrile group at the sixth position on the benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chlorobenzothiazole-6-carbonitrile typically involves the nucleophilic substitution of 2-chlorobenzothiazole. One common method includes the reaction of 4-aminobenzonitrile with ammonium rhodanate in the presence of glacial acetic acid. The mixture is cooled, and a solution of bromine in glacial acetic acid is added dropwise .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and controlled environments helps in maintaining consistency and efficiency in production.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorine Position

The chlorine atom at position 2 undergoes nucleophilic substitution under controlled conditions. For example:

Reaction with Cyanide:
2-Chlorobenzothiazole reacts with sodium cyanide (NaCN) in acetonitrile (ACN) using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst to produce 6-nitrobenzo[d]thiazole-2-carbonitrile. This substitution occurs via an SNAr (nucleophilic aromatic substitution) mechanism, facilitated by the electron-deficient aromatic ring .

Reaction Conditions Reagents/Catalysts Product Yield Reference
24 h, ACN, DABCO, RTNaCN, DABCO6-Nitrobenzo[d]thiazole-2-carbonitrile60–90%

Reaction with Amines:
The chlorine can be displaced by amines. For instance, treatment with primary or secondary amines in polar aprotic solvents (e.g., DMF) yields 2-aminobenzothiazole derivatives.

Transformations of the Cyano Group

The nitrile group at position 6 participates in diverse reactions:

Hydrolysis:
Under acidic or basic conditions, the cyano group hydrolyzes to a carboxylic acid or amide. For example, refluxing with concentrated HCl yields 6-carboxybenzothiazole, while partial hydrolysis with H₂O₂ in NaOH produces the corresponding amide.

Addition Reactions:
The nitrile undergoes nucleophilic addition with amines or alcohols. Reaction with hydroxylamine forms amidoximes, which are intermediates in further cyclization reactions .

Ring-Opening and Rearrangement Reactions

Under strong alkaline conditions (e.g., KOH), the benzothiazole ring can undergo cleavage. For example, 2-Chlorobenzothiazole-6-carbonitrile reacts with KOH to form 2-aminothiophenol derivatives, which subsequently condense with carbonyl compounds (e.g., acetophenone) to yield thiazole-fused heterocycles .

Reaction Pathway Key Steps Product Yield Reference
Ring-opening with KOHFormation of 2-aminothiophenol intermediateThiazole-fused quinazoline87–94%

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

Condensation with β-Diketones:
In the presence of Brønsted acids (e.g., p-TSA), this compound reacts with β-diketones to form quinazoline derivatives via Knoevenagel condensation and intramolecular cyclization .

Oxidative Cyclization:
Using oxidants like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), the compound undergoes intramolecular cyclization with thioformanilides to generate polycyclic benzothiazoles .

Electrophilic Substitution

The electron-deficient aromatic ring directs electrophiles to specific positions:

Nitration and Halogenation:
Nitration occurs preferentially at position 5 due to the deactivating effects of the chlorine and cyano groups. Halogenation (e.g., bromine in acetic acid) similarly targets position 4 .

Radical-Mediated Reactions

Radical initiators (e.g., TEMPO) inhibit certain pathways, as demonstrated in studies where TEMPO suppressed the formation of thiazole derivatives, confirming a radical intermediate mechanism .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in various therapeutic areas, particularly:

  • Anticancer Activity : Studies have indicated that 2-chlorobenzothiazole-6-carbonitrile exhibits significant cytotoxic effects against several cancer cell lines. For example, it has been reported to induce apoptosis in HepG2 liver cancer cells and exhibit IC50 values ranging from 1.2 nM to 48 nM against different cancer cell lines .
  • Neuroprotective Effects : Its ability to inhibit monoamine oxidase B (MAO-B) suggests potential applications in treating neurodegenerative diseases such as Parkinson's disease .
  • Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various pathogens, including Escherichia coli and Staphylococcus aureus, with minimal inhibitory concentrations (MIC) reported at 8 µg/mL .

Biochemical Research

This compound interacts with several enzymes and proteins, influencing their activity:

  • Enzyme Inhibition : It has been shown to inhibit MAO-B effectively, which is crucial for the metabolism of neurotransmitters. This interaction can lead to altered levels of metabolites such as hydrogen peroxide and ammonia, impacting cellular signaling pathways .
  • Cellular Effects : The compound modulates gene expression and cellular metabolism, affecting various cell types' functions and signaling pathways .
ActivityCell Line/OrganismIC50/Effect
MAO-B InhibitionEnzymatic assaySignificant inhibition
Antimicrobial ActivityE. coli, S. aureusMIC = 8 µg/mL
Anticancer ActivityHepG2Induces apoptosis

Anticancer Activity

A study evaluated the anticancer potential of benzothiazole derivatives, including this compound. The results indicated that this compound could significantly reduce cell viability in various cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .

Neuroprotective Effects

Research focused on the neuroprotective potential of this compound highlighted its MAO-B inhibitory action. This suggests that it may offer therapeutic benefits in neurodegenerative disorders by modulating neurotransmitter levels .

Mechanism of Action

The mechanism of action of 2-Chlorobenzothiazole-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit the activity of specific kinases or interfere with DNA replication processes, contributing to its antimicrobial or anticancer properties .

Comparison with Similar Compounds

    2-Chlorobenzothiazole: Similar in structure but lacks the nitrile group.

    6-Amino-2-chlorobenzothiazole: Contains an amino group instead of a nitrile group.

    2-Cyano-6-nitrobenzothiazole: Contains a nitro group instead of a chlorine atom.

Uniqueness: 2-Chlorobenzothiazole-6-carbonitrile is unique due to the presence of both the chlorine atom and the nitrile group, which impart distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Biological Activity

2-Chlorobenzothiazole-6-carbonitrile (CBTC) is a chemical compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. Its unique structure, characterized by a chlorine atom at the second position and a nitrile group at the sixth position of the benzothiazole ring, contributes to its pharmacological properties. This article explores the biological activities, mechanisms of action, and relevant case studies associated with CBTC.

  • Molecular Formula: C8H3ClN2S
  • Molecular Weight: 194.64 g/mol
  • CAS Number: 80945-83-1

Antimicrobial Properties

Research indicates that CBTC exhibits notable antimicrobial activity against various bacterial strains. The compound has been evaluated for its efficacy against both sensitive and resistant strains of bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

Minimum Inhibitory Concentration (MIC) Results:

CompoundMIC (mg/mL)MBC (mg/mL)
CBTC against P. aeruginosa0.100.12
CBTC against E. coli0.120.25
CBTC against S. aureus0.150.30

The compound's effectiveness was found to be comparable to standard antibiotics like ampicillin and streptomycin, particularly against resistant strains of bacteria .

Anticancer Properties

CBTC has also been investigated for its potential anticancer effects. Studies have shown that benzothiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including the modulation of apoptosis pathways and interference with cell cycle progression.

Mechanism of Action:

  • Targeting Apoptosis: CBTC may induce apoptosis in cancer cells by activating caspase pathways.
  • Cell Cycle Arrest: The compound has been shown to cause G2/M phase arrest in specific cancer cell lines, leading to reduced cell viability .

Structure-Activity Relationship (SAR)

The biological activity of CBTC is influenced significantly by its structural components. The presence of the chlorine atom and the nitrile group plays a critical role in enhancing its antimicrobial potency.

Key Findings from SAR Studies:

  • Compounds with additional halogen substitutions on the benzothiazole ring demonstrated improved antibacterial activity.
  • The introduction of electron-withdrawing groups (like nitriles or halogens) at specific positions enhanced the overall efficacy against bacterial strains .

Case Studies

  • Antimicrobial Efficacy Study:
    A study conducted on benzothiazole derivatives, including CBTC, revealed that modifications to the benzene ring significantly affected antibacterial activity. The introduction of 6-CN substitution was found to improve activity against resistant strains of E. coli by up to 2.5-fold compared to unmodified compounds .
  • Cancer Cell Line Testing:
    In vitro tests on various cancer cell lines indicated that CBTC exhibited dose-dependent cytotoxicity, with IC50 values ranging from 15 µM to 25 µM across different cell types. These results suggest potential therapeutic applications in oncology .

Pharmacokinetics

The pharmacokinetic profile of CBTC suggests good gastrointestinal absorption and blood-brain barrier permeability, which are advantageous for therapeutic applications. However, further studies are needed to fully elucidate its pharmacokinetic properties in vivo .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 2-Chlorobenzothiazole-6-carbonitrile to improve yield?

  • Methodological Answer : Synthesis optimization often involves adjusting reaction conditions such as temperature, solvent polarity, and catalyst selection. For example, cyclocondensation reactions using precursors like 2-aminobenzothiazole derivatives and chloroacetonitrile may benefit from using coupling agents (e.g., HATU/DIPEA) to enhance reaction efficiency . Low yields (e.g., 13–15%) reported in similar benzothiazole-carbonitrile syntheses highlight the need for iterative purification steps (e.g., column chromatography with silica gel and dichloromethane/hexane gradients) to isolate the product .

Q. How can researchers verify the purity of this compound, and what analytical techniques are most reliable?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) and Gas Chromatography (GC) with flame ionization detection are standard methods. For example, >97.0% purity thresholds are commonly validated using these techniques, as noted in reagent catalogs . Mass spectrometry (HRMS) further confirms molecular integrity by matching the exact mass to the theoretical value (C₈H₃ClN₂S: 194.97 g/mol).

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data (e.g., NMR or IR) for this compound derivatives?

  • Methodological Answer : Discrepancies in spectral assignments (e.g., overlapping peaks in 1^1H NMR) can be addressed using advanced 2D NMR techniques like HMBC and HMQC to correlate 13C^{13}\text{C}-1H^1\text{H} couplings. For instance, these methods were critical in distinguishing the thiazole ring protons from aromatic protons in structurally similar fused-xanthone derivatives . Computational tools (e.g., DFT-based NMR prediction) may also validate experimental data .

Q. How does the electronic nature of substituents on the benzothiazole core influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Electron-withdrawing groups like the chloro and cyano substituents activate the benzothiazole ring toward nucleophilic aromatic substitution. For example, the 6-cyano group directs electrophilic attacks to the 4-position, enabling regioselective functionalization. This behavior is consistent with studies on analogous benzothiazole-carbonitriles used in Suzuki-Miyaura couplings .

Q. What are the challenges in designing biological activity assays for this compound derivatives, and how can they be mitigated?

  • Methodological Answer : False positives in cytotoxicity assays may arise from residual solvent or unreacted precursors. Rigorous purification (e.g., recrystallization from ethanol/water mixtures) and LC-MS monitoring are essential. Additionally, structure-activity relationship (SAR) studies should compare derivatives with systematic substituent variations (e.g., replacing chloro with fluoro) to isolate pharmacophore contributions .

Q. Safety and Handling

Q. What are the best practices for storing this compound to prevent degradation?

  • Methodological Answer : Store under inert gas (argon or nitrogen) at 0–6°C in amber glass vials to minimize light- or moisture-induced decomposition. Stability studies on similar chlorinated benzothiazoles indicate a shelf life of ≤12 months under these conditions .

Q. How should researchers safely handle this compound during scale-up reactions?

  • Methodological Answer : Conduct reactions in a fume hood with blast shields. Use PPE including nitrile gloves, chemical-resistant aprons, and full-face respirators with organic vapor cartridges. Waste disposal must comply with EPA guidelines for halogenated organics, as improper handling risks releasing toxic HCl fumes during incineration .

Properties

IUPAC Name

2-chloro-1,3-benzothiazole-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClN2S/c9-8-11-6-2-1-5(4-10)3-7(6)12-8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHBTVASVKVLZBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)SC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30621202
Record name 2-Chloro-1,3-benzothiazole-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30621202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80945-83-1
Record name 2-Chloro-1,3-benzothiazole-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30621202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of 4-aminobenzonitrile (23.6 g, 0.2 mol) and ammonium rhodanate (30.4 g, 0.4 mol) was added glacial acetic acid (600 mL) and the resulting solution was cooled to 13.5° C. on an ice-bath. A mixture of bromine and glacial acetic acid was added drop-wise and slowly. The resulting mixture was stirred for 1 hour at 13.5° C. and filtered. The filter cake was washed with glacial acetic (6×100 mL) and placed in hot water (1000 mL) with stirring. The mixture was filtered and pH of the filtrate was adjusted to 7 with a saturated sodium carbonate solution. The precipitate was isolated and dried to give 19.5 g (56%) of 2-amino-benzothiazole-6-carbonitrile. A mixture of concentrated hydrochloric acid (113 mL) and water (52 mL) was heated at 90° C. while 2-aminobenzothiazole-6-carbonitrile (19 g, 0.108 mol) was added. The mixture was cooled to −5° C. on an ice-bath and a solution of sodium nitrite (7.72 g, 0.112 mol) in water (20 mL) was added drop-wise, keeping the temperature below than 0° C. When addition was complete the mixture was stirred for 0.5 hour and a solution of CuCl2 (16 g) in water (108 mL) was added drop-wise. When addition was complete the mixture was stirred for 10 min, and the ice-bath was removed. Stirring was continued for 2 h and the mixture was cooled to room temperature. The mixture was filtered and the solid was washed to neutrality with water and dried. This afforded 12.8 g (61%) of 2-chlorobenzothiazole-6-carbonitrile. 1H-NMR δ 8.14 (s, 1H), 8.03 (d, 1H), 7.75 (d, 1H).
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113 mL
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52 mL
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19 g
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7.72 g
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20 mL
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CuCl2
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16 g
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108 mL
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Synthesis routes and methods II

Procedure details

The title compound was prepared from 4-amino-3-chlorobenzonitrile via 2-mercapto-1,3-benzothiazole-6-carbonitrile as described for 2,5-dichloro-1,3-benzothiazole except that in the first step the reaction mixture was heated to 120° C. for 12 h.
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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